molecular formula C14H24O2 B1199181 Linalyl isobutyrate CAS No. 78-35-3

Linalyl isobutyrate

Cat. No.: B1199181
CAS No.: 78-35-3
M. Wt: 224.34 g/mol
InChI Key: JZIARAQCPRDGAC-UHFFFAOYSA-N
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Description

Linalyl isobutyrate is an organic compound with the molecular formula C14H24O2. It is a monoterpenoid ester derived from linalool and isobutyric acid. This compound is known for its pleasant, fruity, and floral aroma, making it a valuable ingredient in the fragrance and flavor industries .

Scientific Research Applications

Linalyl isobutyrate has diverse applications in scientific research:

Biochemical Analysis

Biochemical Properties

Linalyl isobutyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the formation of metabolites that may have distinct biological activities . Additionally, this compound has been observed to modulate the activity of certain proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

This compound exerts notable effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Moreover, it has been observed to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on cellular processes . These interactions can result in alterations in gene expression, further influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, potentially altering their sensitivity to the compound over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing anxiety and promoting relaxation . At higher doses, this compound may exhibit toxic or adverse effects, including potential disruptions in metabolic processes and cellular function . These dosage-dependent responses highlight the importance of determining the optimal concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites such as linalool and its derivatives . The metabolic pathways of this compound also involve conjugation with glucuronic acid, which enhances its solubility and facilitates its excretion from the body . These metabolic processes play a crucial role in determining the compound’s bioavailability and biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, where it may exert localized effects on cellular function . The distribution of this compound within the body is influenced by factors such as its lipophilicity and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalyl isobutyrate can be synthesized through the esterification of linalool with isobutyric anhydride. The reaction typically occurs under reflux conditions, where linalool and isobutyric anhydride are heated together in the presence of an acid catalyst . The reaction can be represented as follows:

Linalool+Isobutyric AnhydrideLinalyl Isobutyrate+Acetic Acid\text{Linalool} + \text{Isobutyric Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Linalool+Isobutyric Anhydride→Linalyl Isobutyrate+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques ensures the large-scale production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Linalyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Linalyl isobutyrate is similar to other monoterpenoid esters such as:

    Linalyl acetate: Known for its floral aroma, used in perfumes and flavorings.

    Geranyl acetate: Has a fruity and floral scent, used in cosmetics and fragrances.

    Citronellyl acetate: Possesses a fresh, citrus-like aroma, used in personal care products.

Uniqueness: this compound stands out due to its unique combination of fruity and floral notes, making it highly versatile in fragrance formulations. Its neuroprotective properties also add to its distinctiveness in scientific research .

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIARAQCPRDGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047490
Record name Linalyl isobutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless to slightly yellow liquid with a sweet, fresh, rosy odour
Record name Linalyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linalyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/355/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

228.00 to 230.00 °C. @ 760.00 mm Hg
Record name Linalyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030426
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Solubility

10 mg/L @ 20 °C (exp), insoluble in water; miscible with alcohol and ether, 1 ml in 3 ml 80% alcohol (in ethanol)
Record name Linalyl isobutyrate
Source Human Metabolome Database (HMDB)
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Record name Linalyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/355/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.882-0.888
Record name Linalyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/355/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

78-35-3
Record name Linalyl isobutyrate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl isobutyrate
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Record name Linalyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
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Record name Linalyl isobutyrate
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Record name 1,5-dimethyl-1-vinylhex-4-enyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.008
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Record name LINALYL ISOBUTYRATE
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Record name Linalyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Linalyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Linalyl Isobutyrate based on the provided research?

A1: The research primarily discusses this compound as a flavoring agent in animal feed. Its safety and efficacy for various animal species, as well as its potential environmental impact, are key areas of investigation. [, , , , ]

Q2: Has this compound demonstrated any insecticidal properties?

A3: While not the primary focus of the provided research, one study found that this compound was a prominent compound in Petitgrain essential oil, which exhibited cytotoxic activity against various cancer cell lines. [] Another study identified it as a component of Prangos odontalgica essential oil, but its specific contribution to any potential insecticidal activity wasn't isolated. []

Q3: How does drying affect the concentration of this compound in plant material?

A4: A study on Warionia saharae found that both sun-drying and shade-drying increased the concentration of essential oils, including this compound. The shade-dried sample yielded a higher concentration (11.9%) compared to the sun-dried sample (not detected in significant amounts). []

Q4: What are the potential environmental concerns related to this compound use in animal feed?

A5: While considered generally safe for soil, the research highlights a lack of data regarding the safety of this compound, particularly Linalyl butyrate, for aquatic environments. This emphasizes the need for further investigation into its potential impact on aquatic life. [, ]

Q5: What analytical methods are used to identify and quantify this compound?

A7: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method used to identify and quantify this compound in the provided research papers. This technique allows for the separation and detection of volatile compounds within complex mixtures like essential oils. [, , ]

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